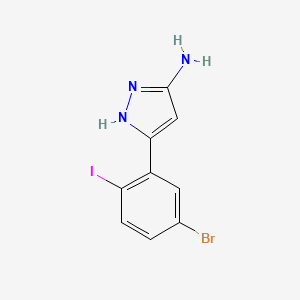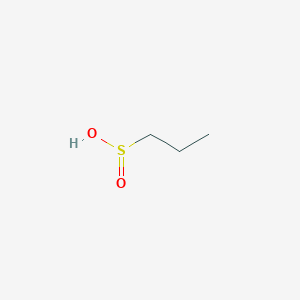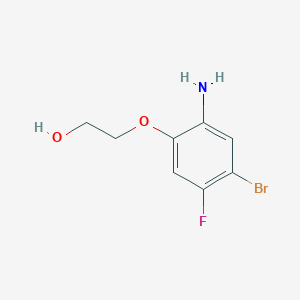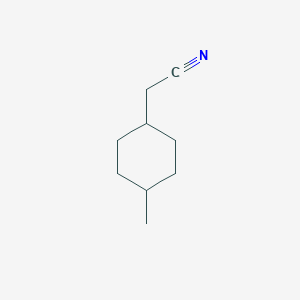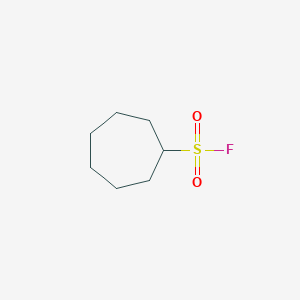![molecular formula C13H21Cl2N3O B13617227 N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride is a chemical compound with a complex structure that includes a benzamide core, a piperazine ring, and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride typically involves a multi-step process. One common method includes the reaction of N-methylbenzamide with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this type of reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Applications De Recherche Scientifique
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride include:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share a similar piperazine ring and benzamide core.
N-methylbenzamide derivatives: These compounds have a similar methylbenzamide structure but may differ in the substituents attached to the core
Uniqueness
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industry .
Propriétés
Formule moléculaire |
C13H21Cl2N3O |
|---|---|
Poids moléculaire |
306.23 g/mol |
Nom IUPAC |
N-methyl-3-(piperazin-1-ylmethyl)benzamide;dihydrochloride |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-14-13(17)12-4-2-3-11(9-12)10-16-7-5-15-6-8-16;;/h2-4,9,15H,5-8,10H2,1H3,(H,14,17);2*1H |
Clé InChI |
ZYGCOVYAQVKJJC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC(=C1)CN2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



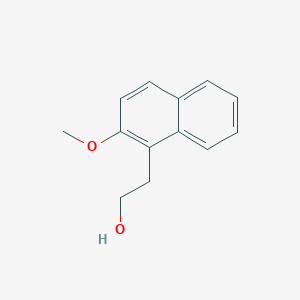
![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
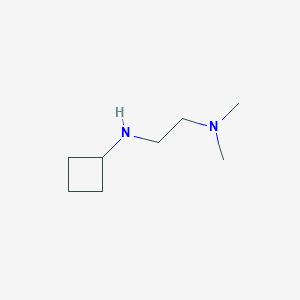
![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)


